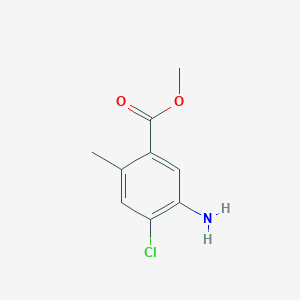

Methyl 5-amino-4-chloro-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 5-amino-4-chloro-2-methylbenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

MXMXDVZAVPNYKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Methyl 5 Amino 4 Chloro 2 Methylbenzoate and Its Analogues

Conventional and Established Synthetic Routes

Conventional methods are foundational in the laboratory and industrial synthesis of this compound. These routes are characterized by their reliance on well-understood organic reactions, including amination, esterification, and nucleophilic substitution.

A primary strategy for introducing the required amino group onto the benzoate (B1203000) ring is through the reduction of a nitro group precursor. This common and efficient method involves synthesizing a halogenated benzoate with a nitro group at the desired position, which is then chemically reduced to form the amine.

For instance, a synthetic pathway for an analogue, 5-Amino-2-chloro-4-fluoro-benzoic acid methyl ester, starts from Methyl 2-chloro-4-fluoro-5-nitrobenzoate. chemicalbook.com The transformation of the nitro group (-NO₂) to the amino group (-NH₂) is a critical amination step. Similarly, the synthesis of 5-amino-2-chlorobenzoic acid is achieved by the reduction of 2-chloro-5-nitrobenzoic acid using reagents like zinc dust in the presence of acetic acid. prepchem.com Another example involves the reduction of a nitro-benzimidazole carboxylate using hydrogen gas over a platinum-copper activated carbon catalyst to yield the corresponding amino compound. This hydrogenation method is a widely used amination technique in organic synthesis.

Table 1: Representative Amination Reactions via Nitro Group Reduction

| Starting Material | Product | Reagents & Conditions | Yield |

| 2-Chloro-5-nitrobenzoic acid | 5-Amino-2-chlorobenzoic acid | Zinc dust, Acetic acid, Water, Boiling | ~92% prepchem.com |

| Methyl 2-chloro-6-nitro-1H-benzimidazole-4-carboxylate | Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate | H₂, 1% Pt + 0.1% Cu on Carbon, MeOH, 0.2 MPa | 90% |

When the corresponding carboxylic acid, 5-amino-4-chloro-2-methylbenzoic acid, is available, a direct esterification reaction is employed to produce the target methyl ester. This process involves reacting the benzoic acid derivative with an appropriate methylating agent.

A documented method for a structurally similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves its reaction with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). The mixture is heated to drive the reaction to completion, yielding the methyl ester. This approach is a standard procedure for converting carboxylic acids to their corresponding methyl esters.

Table 2: Example of Esterification Reaction

| Starting Material | Product | Reagents & Conditions | Yield |

| 2-Amino-3-methyl-5-chlorobenzoic acid | 2-Amino-3-methyl-5-chlorobenzoic acid methyl ester | Dimethyl sulfate, Potassium carbonate, DMF, 110°C | 88.4% |

Nucleophilic substitution reactions on chlorinated aromatic rings are a versatile tool for introducing various functional groups. In the context of synthesizing analogues of the target molecule, this can involve replacing a chlorine atom or another leaving group with a nucleophile.

Creating Methyl 5-amino-4-chloro-2-methylbenzoate often requires a sequence of reactions starting from simpler, commercially available chemicals. These multi-step pathways allow for the precise, stepwise installation of the necessary functional groups onto an aromatic scaffold.

Para-aminosalicylic acid is a viable starting material for synthesizing related chloro-amino benzoate structures. A patented method details the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, a close analogue, beginning with p-aminosalicylic acid. google.comgoogleapis.com The synthesis involves several key steps:

Methylation: The hydroxyl and carboxylic acid groups of p-aminosalicylic acid are methylated using dimethyl sulfate. google.com

Chlorination: The resulting methyl 4-amino-2-methoxybenzoate is then chlorinated using N-chlorosuccinimide (NCS) in a DMF solution to introduce the chlorine atom adjacent to the amino group. google.com

Hydrolysis (optional): The methyl ester can then be hydrolyzed back to a carboxylic acid if needed. google.com

This pathway demonstrates how a readily available starting material can be systematically modified through methylation and chlorination to construct the desired substitution pattern. google.comgoogleapis.com

Another common approach is to begin with a substituted form of methyl benzoate or benzoic acid and introduce the remaining functional groups. For example, 4-Chloro-2-methylbenzoic acid can serve as a precursor for further functionalization, such as nitration to introduce a nitro group, which can subsequently be reduced to an amine. sigmaaldrich.com

A general, illustrative multi-step synthesis starting from a simple substituted benzoate would typically involve the following sequence of standard organic reactions:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Chlorination: Introduction of a chloro (-Cl) atom at the desired position.

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Esterification: Conversion of the benzoic acid to its methyl ester, if not already in that form.

The synthesis of the local anesthetic Procaine provides a relevant example of this strategy, where 4-nitrotoluene (B166481) is first oxidized to 4-nitrobenzoic acid. This acid is then converted to an acyl chloride and reacted with 2-diethylaminoethanol to form an ester (Nitrocaine). Finally, the nitro group is reduced via hydrogenation to yield Procaine, an amino-ester. wikipedia.org This highlights the modular nature of synthesizing complex substituted benzoates from simpler precursors.

Table of Mentioned Chemical Compounds

| Chemical Name |

| 2-Amino-3-methyl-5-chlorobenzoic acid |

| 2-Amino-3-methyl-5-chlorobenzoic acid methyl ester |

| 2-Chloro-5-methyl-4-pyridinamine |

| 2-Chloro-5-nitrobenzoic acid |

| 2-Diethylaminoethanol |

| 4-Amino-5-chloro-2-methoxybenzoic acid |

| 4-Chloro-2-methylbenzoic acid |

| 4-Nitrobenzoic acid |

| 4-Nitrotoluene |

| 5-Amino-2-chloro-4-fluoro-benzoic acid methyl ester |

| 5-Amino-2-chlorobenzoic acid |

| 5-amino-4-chloro-2-methylbenzoic acid |

| Acetic acid |

| Benzocaine |

| Cocaine |

| Dimethyl sulfate |

| Dimethylformamide (DMF) |

| Finerenone (B607456) |

| Iodobenzene dichloride |

| METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE |

| Methyl 2-chloro-6-nitro-1H-benzimidazole-4-carboxylate |

| Methyl 4-amino-2-methoxybenzoate |

| Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate |

| This compound |

| N-chlorosuccinimide (NCS) |

| Nitrocaine |

| Para-aminosalicylic acid (p-aminosalicylic acid) |

| Penicillin |

| Phosphorous trichloride |

| Potassium carbonate |

| Potassium hydroxide (B78521) |

| Procaine |

| Sodium carbonate |

| Sodium ethanesulfinate |

| Thionyl chloride |

| Zinc |

Multi-step Synthesis from Commercially Available Starting Materials

Synthesis via Reduction of Nitro and Cyano Groups on Benzoate Esters

A foundational strategy for installing an amino group on a benzoate ester involves the reduction of a precursor nitro or cyano group. The reduction of aromatic nitro compounds is a particularly common and effective method for preparing the corresponding anilines.

The synthesis often begins with the nitration of a suitable methyl benzoate precursor. For instance, the nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids regioselectively yields methyl 3-nitrobenzoate. rsc.orgorgsyn.org The ester group is a deactivating, meta-director for electrophilic aromatic substitution, which guides the incoming nitro group to the 3-position. rsc.orgaiinmr.com Once the nitro-substituted benzoate is obtained, the nitro group can be reduced to an amine through various methods.

Catalytic hydrogenation is a highly efficient method, often employing catalysts like Palladium on carbon (Pd/C) in a solvent such as methanol (B129727) or ethanol (B145695) under a hydrogen atmosphere. sciencemadness.org This method is known for its high, often quantitative, yields and clean conversion, making isolation of the resulting aminobenzoate straightforward. sciencemadness.org Other reducing agents, such as sodium dithionite (B78146) or thiourea (B124793) dioxide in an alkaline solution, can also be used, although care must be taken to avoid hydrolysis of the ester group. sciencemadness.org The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines from nitroarenes. rsc.orgmdpi.com

Similarly, while less common for this specific substitution pattern, the reduction of cyanobenzoates can also serve as a route to aminomethylbenzoates, though this produces a benzylamine (B48309) rather than an aniline (B41778). The primary pathway to aniline derivatives remains the reduction of the corresponding nitroarenes. The choice of reducing agent and conditions is critical to ensure chemoselectivity, preserving the ester functionality while converting the nitro group. acs.org

Table 1: Comparison of Reduction Methods for Nitrobenzoates

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C | H₂ gas, Methanol/Ethanol | High yield, clean reaction | Requires specialized pressure equipment |

| Metal/Acid Reduction | Fe/AcOH, Sn/HCl | Acetic acid or HCl | Inexpensive reagents | Can generate significant metal waste |

| Dithionite Reduction | Sodium Dithionite | Aqueous NaOH/NH₃ | Avoids heavy metals | Potential for ester hydrolysis |

Chlorination and Functionalization of Methylated Benzoic Acids

An alternative synthetic approach involves the direct chlorination and subsequent functionalization of a methylated benzoic acid or its ester. The starting material for a route to this compound could be 2-methylbenzoic acid (o-toluic acid) or its methyl ester.

The chlorination of methylated benzoic acids or their esters can be achieved using various chlorinating agents. For example, the chlorination of methyl 2-methylbenzoate (B1238997) with chlorine gas can occur on the side chain under free-radical conditions (e.g., UV light) or on the aromatic ring using a Lewis acid catalyst like ferric chloride (FeCl₃). researchgate.netgoogle.com To achieve the specific substitution pattern of the target molecule, electrophilic aromatic substitution is required. The methyl and carboxyl/ester groups direct incoming electrophiles, but achieving the desired 4-chloro substitution can be challenging due to competing isomers.

A more controlled approach involves starting with a pre-functionalized benzoic acid. For instance, beginning with 2-amino-3-methylbenzoic acid, a chlorination reaction can be performed. google.com One patented method describes the chlorination of 2-amino-3-methylbenzoic acid with a chlorinating reagent like dichlorohydantoin in the presence of benzoyl peroxide to yield 2-amino-5-chloro-3-methylbenzoic acid. google.com Subsequent esterification would yield the final product.

Direct C-H bond functionalization is an emerging strategy that offers a more atom-economical approach. acs.orgresearchgate.netresearchgate.net Carboxylate-directed C-H activation, often using transition metal catalysts like iridium or rhodium, can selectively introduce functional groups at the ortho position to the carboxylic acid. researchgate.netresearchgate.net While this is powerful for ortho-functionalization, achieving meta- or para-chlorination relative to the existing groups in a single step remains a significant synthetic challenge that typically requires multi-step sequences.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, safety, and environmental impact of the process. These principles have led to the development of advanced and green chemistry approaches applicable to the synthesis of this compound and its analogues.

One-Pot Synthesis Protocols for Efficiency and Yield Improvement

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov For the synthesis of complex molecules like substituted aminobenzoates, a one-pot protocol could involve sequential addition of reagents for nitration, chlorination, and reduction.

For example, a process could be designed where a methylated benzoic acid is first chlorinated and then nitrated in the same reaction flask, followed by the addition of a reducing agent to convert the nitro group to an amine. Such protocols streamline the workflow, reduce solvent usage, and minimize losses that occur during purification of intermediates. nih.gov The development of multicomponent reactions under solvent-free conditions is a significant goal from both economic and ecological viewpoints. nih.gov A patented method for preparing 2-amino-5-chloro-3-methylbenzoic acid involves a sequential one-pot process starting from m-toluic acid, proceeding through nitration, hydrogenation, and finally chlorination. google.com

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. tsijournals.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities. tsijournals.comajrconline.org

This technology can be applied to several steps in the synthesis of this compound. For instance, the esterification of a carboxylic acid, which might traditionally require hours of reflux, can be completed in minutes under microwave irradiation. ajrconline.org Similarly, cyclization reactions and the formation of Schiff bases, which can be slow under conventional heating, are significantly expedited with microwaves. tsijournals.commdpi.com A one-pot, microwave-assisted synthesis of hydantoins from amino acids has been demonstrated, showcasing the potential for rapid and efficient production of heterocyclic compounds in an environmentally friendly manner. nih.gov The application of MAOS can lead to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Esterification | ~1 hour reflux | 15 minutes irradiation | ajrconline.org |

| Schiff Base Formation | ~3 hours reflux (60-80°C) | 30 seconds irradiation | tsijournals.com |

| Hydantoin Synthesis | Multi-step, long hours | One-pot, 15-60 minutes | nih.gov |

| Pyrrole Synthesis | 48 hours reflux | 30 minutes irradiation | mdpi.com |

Electrochemical Synthetic Pathways

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical transformations, particularly for reduction and oxidation reactions. nih.gov The electrochemical reduction of nitroarenes to anilines is a prime example. rsc.orgresearchgate.net This method uses electrons, typically sourced from the electrolysis of water, to perform the reduction, thereby avoiding the need for stoichiometric chemical reductants like metal powders or borohydrides, which generate significant waste. mdpi.comnih.gov

Studies have shown that the electrochemical reduction of substituted nitrobenzenes can be highly selective. acs.org By controlling parameters such as cell voltage, solvent, and electrode material, the reaction can be tuned to produce the desired aniline derivative with high efficiency. rsc.orgacs.org The use of polyoxometalate redox mediators can further enhance selectivity and prevent undesirable side reactions that often plague direct electroreduction at the cathode. acs.orgnih.gov This approach is scalable and represents a promising avenue for the sustainable synthesis of substituted anilines. rsc.org Recent advances have focused on developing efficient cathodic catalysts, such as Co-doped MoS₂, to lower the overpotential and suppress competing reactions like hydrogen evolution, achieving high selectivity for aniline production. nih.gov

Principles of Green Chemistry in Process Design (e.g., solventless, reduced waste)

The principles of green chemistry are increasingly integrated into the design of synthetic routes to minimize environmental impact. rsc.org The advanced methodologies described above inherently incorporate several of these principles.

Waste Reduction: One-pot syntheses and electrochemical methods significantly reduce waste. nih.govnih.gov One-pot protocols minimize solvent use and waste from the purification of intermediates, while electrochemistry replaces stoichiometric chemical reductants with clean electrons, drastically cutting down on inorganic byproducts. rsc.orgacs.orgnih.gov The treatment of wastewater containing aromatic amines is a significant environmental challenge, making waste prevention at the source paramount. google.comnih.gov

Energy Efficiency: Microwave-assisted synthesis (MAOS) is far more energy-efficient than conventional heating, as it directly heats the reaction mixture, leading to rapid temperature increases and dramatically shorter reaction times. tsijournals.comajrconline.orgresearchgate.net

Use of Safer Solvents and Conditions: Research into solvent-free reactions, where reactants are mixed directly, often with a catalyst, represents an ideal green chemistry scenario. nih.gov Electrochemical methods can often be run in aqueous solutions under mild conditions, avoiding volatile and hazardous organic solvents. nih.gov The development of catalyst-free protocols that can proceed in water as a co-solvent further enhances the green profile of a synthesis. nih.gov

Atom Economy: Synthetic strategies that focus on C-H functionalization are designed to maximize atom economy by avoiding the need for pre-functionalized starting materials, thus reducing the number of steps and the associated waste. researchgate.net

By embracing these advanced and green approaches, the synthesis of this compound and its analogues can be made more efficient, economical, and environmentally sustainable. rsc.org

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficient synthesis of this compound and its structural analogues hinges on the careful optimization of reaction conditions to maximize product yield and purity. Research into the synthesis of closely related compounds, such as positional isomers, provides significant insights into the key parameters influencing the outcome of the synthetic steps. These steps typically include chlorination, reduction of a nitro group, and esterification. The optimization of these transformations is crucial for developing scalable and cost-effective manufacturing processes.

Detailed research findings from the synthesis of analogous compounds, such as 2-amino-5-chloro-3-methylbenzoic acid and its corresponding methyl ester, offer a valuable framework for understanding the critical factors in each synthetic step. These factors include the choice of reagents, solvents, catalysts, reaction temperature, and time.

For instance, the chlorination of an aminobenzoic acid precursor is a pivotal step. The selection of the chlorinating agent and the reaction solvent can significantly impact the regioselectivity and yield of the desired chlorinated product. A patent describing the synthesis of 2-amino-5-chloro-3-methylbenzoic acid highlights the use of cyanuric chloride as a chlorinating agent in dichloroethane at a controlled temperature of 25-30°C. This method resulted in yields of 83-85% after recrystallization from methanol. patsnap.com Another patented method for the same compound explored different solvents, such as N,N-dimethylformamide, N,N-dimethylacetamide, and sulfolane, with the reaction temperature maintained between 90-110°C for 1-2 hours. google.com

The reduction of a nitro group to an amine is another fundamental transformation in the synthesis of these aromatic compounds. A common method involves catalytic hydrogenation. In the synthesis of a related benzimidazole (B57391) carboxylate, a platinum-copper activated carbon catalyst was used under a hydrogen atmosphere in methanol, demonstrating an effective reduction of a nitro group.

Esterification of the carboxylic acid functionality to obtain the final methyl ester product is also subject to optimization. A procedure for the synthesis of methyl 2-amino-5-chloro-3-methylbenzoate from its corresponding carboxylic acid utilized dimethyl sulfate in the presence of potassium carbonate in DMF at 110°C, achieving a high yield of 88.4%.

The following data tables summarize the optimized conditions found in the literature for key reaction steps in the synthesis of analogues of this compound.

Table 1: Optimization of the Chlorination of 2-Amino-3-methylbenzoic Acid

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Cyanuric Chloride | Dichloroethane | 25-30 | ~10 hours | 83-85 | patsnap.com |

| Not Specified | N,N-Dimethylacetamide or Sulfolane | 90-110 | 1-2 hours | Not specified | google.com |

Table 2: Optimization of the Esterification of 2-Amino-5-chloro-3-methylbenzoic Acid

| Esterifying Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Dimethyl Sulfate | Potassium Carbonate | DMF | 110 | 7 hours | 88.4 |

Table 3: Conditions for the Reduction of a Nitro-substituted Benzimidazole Precursor

| Catalyst | Solvent | Hydrogen Pressure | Reaction Time | Outcome | Reference |

| 1% Platinum + 0.1% Copper on Activated Carbon | Methanol | 0.2 MPa | 4 hours | Successful reduction to the corresponding amine |

These findings underscore the importance of systematic optimization of each reaction step. The choice of solvent, temperature, and reagents plays a critical role in achieving high yields and purity of the final product and its analogues. Further optimization studies specifically targeting the synthesis of this compound would likely build upon these established methodologies for similar substituted aminobenzoates.

Iii. Reactivity Profiles and Mechanistic Investigations of Methyl 5 Amino 4 Chloro 2 Methylbenzoate

Aromatic Reactivity: Electrophilic and Nucleophilic Aromatic Substitution

The benzene (B151609) ring of Methyl 5-amino-4-chloro-2-methylbenzoate is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome heavily influenced by the electronic nature of its substituents.

The directing effects of the substituents on the aromatic ring are a crucial factor in predicting the regioselectivity of electrophilic aromatic substitution (EAS). The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Similarly, the methyl (-CH₃) group is a weakly activating, ortho, para-directing substituent.

Conversely, the chloro (-Cl) atom is a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions because of its ability to donate a lone pair of electrons through resonance. The methyl ester (-COOCH₃) group is a deactivating, meta-directing group, withdrawing electron density from the ring both inductively and through resonance.

In this compound, the positions ortho and para to the strongly activating amino group are key sites for electrophilic attack. The most powerful activating group, the amino group, will largely control the position of electrophilic attack.

Nucleophilic aromatic substitution (SNA) on an aryl halide is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the chloro group is the potential leaving group. Its reactivity in an SNAr reaction is influenced by the other substituents on the ring.

Stereoelectronic effects, which pertain to the influence of orbital alignment on reaction pathways, can play a role in the functionalization of substituted aromatic rings. In electrophilic substitution reactions on polarized aromatic compounds, the transition state may resemble the most stable resonance form of the aromatic ring. This can influence the regiochemical outcome, particularly the ortho/para ratio, due to the preferred orientation of substituents. For instance, electrophilic attack ortho to an aryl ether or ester may occur in a way that is anti-periplanar to a non-bonding oxygen orbital. While specific studies on this compound are not available, these principles suggest that the orientation of the ester and amino groups could subtly influence the precise location of substitution.

Chemical Transformations Involving the Amino Group

The primary amino group is a versatile functional handle, enabling a variety of chemical transformations.

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is fundamental in synthetic organic chemistry. The amino group of this compound can react with various aromatic aldehydes to yield the corresponding Schiff base derivatives. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.

Interactive Data Table: Representative Schiff Base Formation Reactions

| Reactant | Aldehyde | Product |

| This compound | Benzaldehyde | Methyl 4-chloro-5-((E)-benzylideneamino)-2-methylbenzoate |

| This compound | 4-Nitrobenzaldehyde | Methyl 4-chloro-2-methyl-5-((E)-(4-nitrobenzylidene)amino)benzoate |

| This compound | 4-Chlorosalicylaldehyde | Methyl 4-chloro-5-((E)-(4-chloro-2-hydroxybenzylidene)amino)-2-methylbenzoate |

The nucleophilic amino group can be readily functionalized through reactions like acylation. N-acylation is a common method to introduce an acyl group onto the nitrogen atom, typically using acyl chlorides or acid anhydrides as reagents. This transformation is useful for protecting the amino group or for synthesizing more complex amide structures. For instance, the reaction of an aminobenzoate with an acyl chloride in the presence of a base leads to the formation of an N-acyl derivative.

Interactive Data Table: Representative N-Acylation Reactions

| Acylating Agent | Product |

| Acetyl Chloride | Methyl 5-acetamido-4-chloro-2-methylbenzoate |

| Benzoyl Chloride | Methyl 5-(benzamido)-4-chloro-2-methylbenzoate |

| 2-Methylbenzoyl Chloride | Methyl 4-chloro-2-methyl-5-(2-methylbenzamido)benzoate |

Aromatic primary amines are precursors to diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

Aryl diazonium salts are weak electrophiles and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. This is known as azo coupling, an electrophilic aromatic substitution where the diazonium ion is the electrophile. For example, the diazonium salt derived from a substituted aniline (B41778) can be coupled with phenols or other anilines to produce a wide range of azo dyes. The reaction with 4-chloroaniline (B138754) derivatives to form diazonium salts and subsequent coupling is a well-established process.

Interactive Data Table: Representative Diazotization and Azo Coupling Reactions

| Coupling Partner | Azo Dye Product |

| Phenol | Methyl 4-chloro-5-((E)-(4-hydroxyphenyl)diazenyl)-2-methylbenzoate |

| Aniline | Methyl 5-((E)-(4-aminophenyl)diazenyl)-4-chloro-2-methylbenzoate |

| N,N-Dimethylaniline | Methyl 4-chloro-5-((E)-(4-(dimethylamino)phenyl)diazenyl)-2-methylbenzoate |

Ester Group Reactivity: Hydrolysis and Transesterification Pathways

The methyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. The rates and outcomes of these reactions are modulated by the electronic effects of the substituents on the aromatic ring.

Hydrolysis:

Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 5-amino-4-chloro-2-methylbenzoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This pathway involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is typically an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the leaving alkoxide group.

The presence of the electron-donating amino group and the weakly electron-donating methyl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000). Conversely, the electron-withdrawing chloro group can have a counteracting effect.

Transesterification:

This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.

Table 1: Predicted Reactivity of the Ester Group

| Reaction | Reagents | Product | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, heat | 5-amino-4-chloro-2-methylbenzoic acid | Reversible reaction. |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium 5-amino-4-chloro-2-methylbenzoate | Irreversible due to deprotonation of the carboxylic acid. |

| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 5-amino-4-chloro-2-methylbenzoate | An equilibrium process. |

Reduction and Oxidation Reactions of Functional Groups

The functional groups of this compound can undergo both reduction and oxidation reactions, offering pathways to further functionalize the molecule.

Reduction:

The primary site for reduction in a related precursor, Methyl 5-nitro-4-chloro-2-methylbenzoate, is the nitro group. The reduction of an aromatic nitro group to an amino group is a common and well-established transformation in organic synthesis. This is often a key step in the synthesis of the title compound.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other reducible functional groups and the desired selectivity. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. commonorganicchemistry.com It is a clean and efficient method, often proceeding under mild conditions. Care must be taken to avoid dehalogenation, which can sometimes occur with Pd/C catalysts. commonorganicchemistry.com

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are effective for the reduction of aromatic nitro groups. masterorganicchemistry.com

Transfer Hydrogenation: This involves the use of a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst.

The ester group is generally stable under many conditions used for nitro group reduction.

Oxidation:

The amino group on the aromatic ring is susceptible to oxidation. The outcome of the oxidation can vary depending on the oxidizing agent and reaction conditions.

Vigorous oxidation can lead to the formation of the corresponding nitro compound, although this is often difficult to achieve in good yield from an amino group directly.

Milder oxidation could potentially lead to the formation of azo compounds or other coupled products. Studies on the oxidation of similar compounds like p-aminophenol have shown the formation of benzoquinone imine derivatives. rsc.org The oxidation of p-aminobenzoate to p-nitrobenzoate has been observed in biological systems. nih.gov

Table 2: Potential Reduction and Oxidation Reactions

| Reaction | Functional Group | Reagents | Potential Product(s) |

| Reduction | Nitro (in precursor) | H₂, Pd/C or Sn/HCl | This compound |

| Oxidation | Amino | Strong oxidizing agents | Methyl 4-chloro-2-methyl-5-nitrobenzoate |

| Oxidation | Amino | Mild oxidizing agents | Azo compounds, quinone-imines |

Intramolecular Cyclization and Rearrangement Pathways

The arrangement of functional groups in this compound and its derivatives allows for the possibility of intramolecular reactions, leading to the formation of heterocyclic ring systems.

One plausible, albeit likely challenging, pathway could involve the intramolecular reaction between the amino group and the ester, particularly if the ester is activated or if the reaction is conducted at high temperatures. However, the direct amide formation from an amine and an ester is generally unfavorable without specific catalysts or activation.

A more likely scenario for intramolecular cyclization would involve a derivative of the title compound. For example, if the amino group were acylated and a suitable leaving group were present on the acyl chain, an intramolecular nucleophilic substitution could lead to a cyclic product.

Rearrangement reactions are less commonly observed for this type of substituted benzene ring under typical laboratory conditions. The stability of the aromatic system generally disfavors rearrangements that would disrupt this system.

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic strategies.

Mechanism of Ester Hydrolysis:

Acid-Catalyzed: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺). This increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule in a nucleophilic addition step to form a tetrahedral intermediate. A proton is then transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol). Finally, the elimination of methanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

Base-Catalyzed: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the ejection of the methoxide (B1231860) ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt and methanol.

Mechanism of Nitro Group Reduction (in the precursor):

The reduction of a nitro group to an amine is a complex multi-step process that involves the transfer of six electrons. While the exact mechanism can vary with the reducing agent, a general pathway involves the following intermediates:

Nitroso (-NO) -> Hydroxylamine (-NHOH) -> Amine (-NH₂)

With catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. The nitro compound and hydrogen are adsorbed onto the catalyst surface, and hydrogen atoms are sequentially added to the nitrogen and oxygen atoms of the nitro group, with the elimination of water.

With metal/acid reducing agents, the mechanism involves a series of single electron transfers from the metal to the nitro group, with protonation of the oxygen atoms by the acid, leading to the formation of water as a byproduct.

Table 3: Intermediates in the Reduction of an Aromatic Nitro Group

| Starting Material | Intermediate 1 | Intermediate 2 | Product |

| R-NO₂ | R-NO | R-NHOH | R-NH₂ |

It is important to note that much of the reactivity described is inferred from the general principles of organic chemistry and studies on analogous compounds. nih.govnih.govsigmaaldrich.comnih.govbldpharm.comgoogle.com Detailed experimental studies on this compound itself would be necessary to fully elucidate its specific reactivity profile and reaction mechanisms.

Iv. Applications of Methyl 5 Amino 4 Chloro 2 Methylbenzoate As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The chemical reactivity of the amino and ester functionalities, combined with the potential for cross-coupling reactions at the chloro-substituted carbon, makes this compound an ideal precursor for a variety of heterocyclic scaffolds. These scaffolds are foundational in medicinal chemistry and materials science.

The amino group of Methyl 5-amino-4-chloro-2-methylbenzoate is a key functional handle for the construction of pyrimidine (B1678525) rings. Pyrimidines are a class of privileged scaffolds in drug discovery, frequently found in kinase inhibitors due to their ability to mimic the adenosine (B11128) moiety of ATP. nih.gov General strategies for pyrimidine synthesis often involve the condensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophile.

One plausible pathway involves converting the subject compound into an N-acyl derivative and then cyclizing it with a suitable reagent. More commonly, the amino group can act as a nucleophile, reacting with pre-functionalized building blocks. For instance, reaction with β-dicarbonyl compounds, cyanoacetamides, or malononitrile (B47326) derivatives under various conditions can lead to substituted pyrimidines. researchgate.net Microwave-assisted synthesis has been shown to be an effective method for preparing aminopyrimidine derivatives, often reducing reaction times and improving yields. nih.gov The synthesis of fused pyrimido-pyrimidine systems can be achieved by reacting aminopyrimidine precursors with reagents like formamide (B127407) or urea, demonstrating the potential for creating more complex polycyclic structures.

| Strategy | Key Reagents | Description | Reference |

|---|---|---|---|

| Sequential SNAr/Alkylation | Dichloropyrimidines, Amines, Alkylating agents | A versatile sequence starting from dichloropyrimidines allows for controlled, regioselective introduction of amino and alkoxy groups to build polysubstituted pyrimidines. | nih.gov |

| Vilsmeier-Haack/Condensation | Vilsmeier reagent, Acetamidine | Reaction of a suitable precursor like 2-cyanoacetamide (B1669375) with Vilsmeier reagent followed by condensation with an amidine affords aminopyrimidine carbonitriles, which are key intermediates. | researchgate.net |

| Microwave-Assisted Synthesis | 2-Amino-4-chloropyrimidine, Substituted amines | Microwave irradiation facilitates the reaction between a chloropyrimidine and various amines to produce a library of derivatives efficiently. | nih.gov |

The synthesis of sulfur and oxygen-containing heterocycles from this compound typically requires a multi-step approach to introduce the necessary heteroatoms and build the ring system.

Benzothiazoles: The formation of the benzothiazole (B30560) ring generally proceeds via the condensation of a 2-aminobenzenethiol with a carboxylic acid derivative or through the oxidative cyclization of an N-arylthiourea. organic-chemistry.orgnih.gov To utilize this compound, the amino group would first be converted into a thiourea (B124793). This can be achieved by reaction with an isothiocyanate. The resulting N-arylthiourea can then undergo intramolecular oxidative cyclization, often catalyzed by transition metals like Palladium(II) or Nickel(II), to yield the 2-aminobenzothiazole (B30445) core. nih.gov

Thiadiazoles: For the synthesis of 1,3,4-thiadiazoles, a common pathway involves the cyclization of thiosemicarbazides. nih.gov This can be accomplished by first converting the methyl ester group of the starting material into a hydrazide via reaction with hydrazine (B178648) hydrate. rdd.edu.iqnepjol.info This hydrazide intermediate is then reacted with a source of a thiocarbonyl group, such as carbon disulfide or thiophosgene, to form a thiosemicarbazide, which is subsequently cyclized under acidic or basic conditions to afford the 2,5-disubstituted 1,3,4-thiadiazole (B1197879) ring. nih.govarkat-usa.org

| Target Heterocycle | Key Intermediate | Cyclization Strategy | Reference |

|---|---|---|---|

| Benzothiazole | N-Arylthiourea | Intramolecular oxidative C-S bond formation, often catalyzed by transition metals. | nih.gov |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Acylation of the hydrazide intermediate with a thiocarbonyl source followed by dehydrative cyclization. | nih.gov |

| 1,3,4-Oxadiazole | Acylhydrazone | Dehydrative cyclization of an acylhydrazone, which can be formed from the corresponding hydrazide and an aldehyde. | arkat-usa.org |

Pyrazoles: The most versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. nih.gov To apply this to this compound, the molecule would need to be elaborated into a suitable β-ketonitrile precursor. Alternatively, the amino group of the starting material could be converted into a hydrazine moiety itself, which could then react with a 1,3-dicarbonyl compound to form the pyrazole (B372694) ring. The synthesis of fluorinated aminopyrazoles has been demonstrated from fluorinated enolate precursors, highlighting the utility of pre-functionalized building blocks. nih.gov

Triazoles: 1,2,4-triazoles are readily synthesized from hydrazide intermediates. rdd.edu.iqnepjol.info As with thiadiazole synthesis, the methyl ester of the subject compound can be converted to the corresponding benzoic acid hydrazide. This key intermediate can then undergo cyclization with various one-carbon synthons. For example, reaction with formic acid yields the triazole ring, while reaction with carbon disulfide followed by hydrazine leads to a 4-amino-3-mercapto-1,2,4-triazole derivative. rdd.edu.iq This latter compound is a valuable building block for further functionalization or the synthesis of fused systems like triazolothiadiazines. arkat-usa.org

The classical synthesis of benzimidazoles, known as the Phillips condensation, involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. organic-chemistry.orgresearchgate.net For this compound to be used in this manner, a second amino group would need to be introduced ortho to the existing one, for example, by reduction of a strategically placed nitro group.

Modern methods provide alternative routes. For instance, copper-catalyzed three-component reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) can produce benzimidazoles in good yields. organic-chemistry.org Another approach is the intramolecular N-arylation of amidines, mediated by a base, which allows for the preparation of diversely substituted benzimidazoles. organic-chemistry.org These strategies highlight potential, albeit indirect, pathways where the chloro and amino groups of the starting material could be strategically employed to construct the benzimidazole (B57391) core after suitable functional group manipulations. google.comnih.gov

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use in constructing specific heterocyclic rings, this compound is an excellent scaffold for generating libraries of structurally diverse small molecules for high-throughput screening in drug discovery.

The value of this compound lies in the orthogonality of its functional groups, which allows for selective and sequential chemical modifications. The benzoic acid moiety can serve as a point of attachment to a solid-phase resin, facilitating combinatorial synthesis techniques. nih.gov The amino and chloro groups can then be independently functionalized.

Amino Group: The nucleophilic amino group can be readily acylated, alkylated, sulfonylated, or used in reductive aminations to introduce a wide variety of substituents.

Chloro Group: The chloro substituent is a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at this position, dramatically increasing molecular complexity.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines or alcohols to form amides or esters, respectively.

This ability to systematically and independently modify multiple sites on the molecular scaffold makes this compound a powerful building block for creating large, diverse chemical libraries aimed at identifying new biologically active agents. mdpi.com

Incorporation into Pharmaceutical Relevant Scaffolds and Ligands

The structural motif of a substituted aminobenzoic acid is a common feature in many pharmaceutical compounds. While direct applications of this compound are not extensively documented, the utility of its isomers is well-established, suggesting a similar potential. For instance, the related compound 4-amino-5-chloro-2-methoxybenzoic acid serves as a key intermediate in the synthesis of several "pride" drugs, which are known for their prokinetic gastrointestinal effects. google.com

Table 1: Potential Pharmaceutical Scaffold Synthesis

| Intermediate | Reagent/Condition | Resulting Linkage | Potential Drug Class |

|---|---|---|---|

| This compound | Carboxylic Acid Chloride | Amide Bond | Enzyme Inhibitors, Receptor Antagonists |

| This compound | Alkyl Halide | Secondary/Tertiary Amine | Kinase Inhibitors |

| This compound | Sulfonyl Chloride | Sulfonamide Bond | Antibacterials, Diuretics |

Role in the Synthesis of Materials with Tailored Properties

Aromatic amines and esters are foundational components in the field of polymer and materials science. Though specific research on this compound in this area is sparse, its functional groups suggest it could be a valuable monomer for creating specialized polymers. The amino group allows it to be incorporated into polyamides or polyimides, imparting rigidity and thermal stability due to the aromatic core.

The chloro- and methyl- substituents would further modify the properties of the resulting material. The chlorine atom can enhance flame retardancy and influence inter-chain interactions, while the methyl group can affect solubility and the packing of polymer chains. By copolymerizing this monomer with other building blocks, materials with finely tuned optical, thermal, and mechanical properties could be developed for applications in electronics or specialty coatings.

Derivatization for Enhanced Synthetic Utility and Ligand Design

Derivatization is a key strategy to enhance the synthetic utility of a building block, allowing for the creation of a library of related compounds for screening and optimization. The reactive sites on this compound—primarily the amino group—are prime targets for such modifications.

For example, the amino group can be converted into a wide range of other functional groups. It can be diazotized and subsequently replaced, or it can be protected to allow for reactions elsewhere on the molecule. Acylation of the amine not only forms amides but also alters its directing effect in subsequent electrophilic aromatic substitution reactions, providing pathways to more complex substitution patterns. These derivatizations are critical for designing ligands with specific electronic and steric properties required for high-affinity binding to biological targets. chemicalbook.com

Preparation of Chiral Fragments and Enantiomerically Pure Derivatives

While this compound is an achiral molecule, it can be used as a precursor for the synthesis of chiral fragments. This is typically achieved by reacting the molecule with an enantiomerically pure chiral reagent. The most common approach involves the derivatization of the amino group. nih.gov

By reacting the amine with a chiral derivatizing agent (CDA), such as an enantiopure acid chloride or chloroformate, a pair of diastereomers is formed. mdpi.com These diastereomers, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic techniques. nih.gov Once separated, the chiral auxiliary can be cleaved, if desired, to yield the enantiomerically pure derivative of the original molecule. This indirect method is a cornerstone of asymmetric synthesis and is used to prepare single-enantiomer drugs, as different enantiomers can have vastly different biological activities. nih.gov

Table 2: Chiral Derivatizing Agents for Amine Resolution

| Chiral Derivatizing Agent (CDA) | Resulting Derivative | Separation Method |

|---|---|---|

| (+)- or (-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Diastereomeric Carbamates | Achiral HPLC |

| Mosher's acid chloride (MTPA-Cl) | Diastereomeric Amides | Achiral HPLC, NMR |

| Chiral Isocyanates | Diastereomeric Ureas | Achiral HPLC |

Modification for Supramolecular Assembly Applications

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov Amino acids and their derivatives are well-known building blocks for creating such assemblies. mdpi.com

Modification of this compound could render it suitable for supramolecular applications. For instance, attaching a long alkyl chain to the amino group would create an amphiphilic molecule capable of self-assembling in solution. Alternatively, conjugation with an aromatic moiety like fluorenylmethoxycarbonyl (Fmoc) could promote the formation of hydrogels through a combination of hydrogen bonding and π-π stacking. The specific 5-amino, 4-chloro, 2-methyl substitution pattern would dictate the geometry of these intermolecular interactions, influencing the morphology of the resulting supramolecular structures, which could range from nanofibers to complex networks. mdpi.comresearchgate.net

V. Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the covalent framework of an organic molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively.

For Methyl 5-amino-4-chloro-2-methylbenzoate, the ¹H NMR spectrum is expected to show distinct signals for each of the unique protons in the molecule. The aromatic region would feature two singlets corresponding to the protons at C-3 and C-6, as they lack adjacent protons for spin-spin coupling. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-donating amino group (-NH₂) will shield nearby protons (shifting them to a lower ppm value), while the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups will have a deshielding effect. The amino group protons would likely appear as a broad singlet, and the two methyl groups (one on the ring and one from the ester) would each appear as sharp singlets.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found far downfield. The chemical shifts of the aromatic carbons are predictably influenced by the attached functional groups.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm assignments. A COSY spectrum would show no correlations for the aromatic singlets, confirming their isolation. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale based on Analog Data |

| ~7.5 - 7.8 | Singlet | 1H | Ar-H (H-6) | Downfield due to deshielding from adjacent ester group. rsc.orgrsc.org |

| ~6.5 - 6.8 | Singlet | 1H | Ar-H (H-3) | Upfield due to shielding from adjacent amino group. rsc.orgchemicalbook.com |

| ~4.0 - 5.0 | Broad Singlet | 2H | -NH₂ | Chemical shift is variable and depends on solvent and concentration. |

| ~3.8 - 3.9 | Singlet | 3H | -COOCH₃ | Typical range for methyl ester protons. rsc.org |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ | Typical range for aromatic methyl protons. rsc.org |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale based on Analog Data |

| ~167 | C =O | Typical range for an ester carbonyl carbon. rsc.orgrsc.org |

| ~145 - 150 | C -NH₂ | Aromatic carbon attached to an amino group. rsc.org |

| ~135 - 140 | C -CH₃ | Aromatic carbon attached to a methyl group. |

| ~130 - 135 | C -H (C-6) | Aromatic methine carbon. |

| ~120 - 125 | C -Cl | Aromatic carbon attached to a chlorine atom. |

| ~115 - 120 | C -H (C-3) | Aromatic methine carbon. |

| ~110 - 115 | C -COOCH₃ | Aromatic carbon attached to the ester group. |

| ~52 | -COOC H₃ | Typical range for a methyl ester carbon. rsc.org |

| ~18 - 22 | Ar-C H₃ | Typical range for an aromatic methyl carbon. rsc.org |

Predicted in CDCl₃ solvent.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of a synthesized compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₉H₁₀ClNO₂), the calculated monoisotopic mass is 199.0400 Da. HRMS analysis would be expected to yield a mass measurement within a very narrow tolerance (e.g., ±5 ppm) of this theoretical value, confirming the elemental composition. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope appears at approximately one-third the intensity of the molecular ion peak containing the ³⁵Cl isotope.

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the molecular ion. miamioh.edu The precursor ion (the molecular ion) is selected and subjected to collision-induced dissociation, and the resulting product ions are analyzed. This fragmentation is often predictable and provides a "fingerprint" of the molecule's structure.

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| Predicted m/z | Ion | Description |

| 199/201 | [M]⁺˙ | Molecular ion, showing the ³⁵Cl/³⁷Cl isotopic pattern. |

| 168/170 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |

| 140/142 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (alpha-cleavage). |

| 105 | [C₇H₇N]⁺˙ | Potential loss of HCl from the [M - COOCH₃]⁺ fragment. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

The FT-IR spectrum of this compound would provide clear evidence for its key structural features. The primary amine (-NH₂) group would give rise to two distinct stretching bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) of the ester group would produce a strong, sharp absorption band around 1700-1720 cm⁻¹. Other significant bands would include C-O stretching for the ester, aromatic C=C and C-H stretching, and C-N stretching. The C-Cl stretch typically appears in the fingerprint region at lower wavenumbers. researchgate.net Intermolecular hydrogen bonding involving the amino group could cause broadening and a shift to lower frequency for the N-H and C=O stretching bands.

FT-Raman spectroscopy provides complementary information. Aromatic C=C bond vibrations and symmetric stretches tend to be strong in the Raman spectrum, whereas the polar C=O group vibration is typically weaker than in the IR spectrum.

Table 4: Predicted FT-IR Vibrational Frequencies for this compound

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3480 | N-H asymmetric stretch | Medium |

| 3350 - 3380 | N-H symmetric stretch | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| 2950 - 2980 | Aliphatic C-H stretch (methyl) | Medium-Weak |

| 1700 - 1720 | C=O ester stretch | Strong |

| 1600 - 1620 | N-H bend / Aromatic C=C stretch | Medium-Strong |

| 1450 - 1550 | Aromatic C=C stretch | Medium |

| 1250 - 1300 | C-O ester stretch (asymmetric) | Strong |

| 1100 - 1150 | C-N stretch | Medium |

| 700 - 800 | C-Cl stretch | Medium-Strong |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction techniques are unparalleled for determining the three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the definitive solid-state structure. nih.govnih.gov This analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another, as well as π-π stacking interactions between aromatic rings. This information is fundamental to understanding the solid-state properties of the compound.

Powder X-ray Diffraction (PXRD) is a critical tool for studying polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph has a unique crystal lattice and will therefore produce a distinct PXRD pattern. While it is unknown if this compound exhibits polymorphism, PXRD would be the primary technique used to screen for different crystalline forms by analyzing samples prepared under various crystallization conditions (e.g., different solvents, temperatures, or evaporation rates). Identifying and controlling polymorphism is especially important in pharmaceutical development, as different polymorphs can have different physical properties. The PXRD pattern serves as a unique fingerprint for a specific crystalline phase. rsc.org

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are indispensable for the separation of compounds and the assessment of purity in a research setting.

For this compound, High-Performance Liquid Chromatography (HPLC) would be the preferred method for determining purity. A typical analysis would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A UV detector would be used for quantification, as the aromatic ring provides strong chromophores. A pure sample would exhibit a single major peak in the chromatogram, and the peak's area percentage is used to quantify the purity, typically aiming for >95-99% for research standards.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), could also be used if the compound is sufficiently volatile and thermally stable. Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative analysis, such as monitoring the progress of a chemical reaction. rsc.org

Liquid Chromatography (HPLC, UPLC) Coupled with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating, identifying, and quantifying this compound. These methods are typically coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors to provide comprehensive analytical data.

The separation is achieved based on the compound's polarity, which dictates its interaction with the stationary phase (the column) and the mobile phase (the solvent). For a compound like this compound, a reverse-phase HPLC method is common. In this setup, a nonpolar stationary phase is used with a polar mobile phase.

HPLC/UPLC System: The choice between HPLC and UPLC depends on the desired resolution and analysis speed. UPLC systems use smaller particle-size columns (typically <2 µm) and higher pressures, resulting in faster run times and better peak resolution compared to traditional HPLC.

UV Detection: The aromatic ring and conjugated system in this compound allow for strong UV absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be used to monitor the elution of the compound. The maximum absorbance wavelength (λmax) is determined by scanning the UV spectrum of the pure compound; for related aromatic compounds, detection wavelengths around 240-254 nm are often employed. google.com

Mass Spectrometry (MS) Detection: Coupling LC with an MS detector provides mass-to-charge ratio (m/z) information, which is highly specific and confirms the molecular weight of the compound (199.63 g/mol ). achemblock.com Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive mode (ESI+) to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition.

A typical set of parameters for the analysis of a related compound, which could be adapted for this compound, is presented below.

Table 1: Example LC-UV/MS Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separates the compound from impurities based on polarity. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Provides a polarity gradient to elute compounds with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of the separation. |

| Column Temp. | 25-40 °C | Ensures reproducible retention times. |

| Injection Vol. | 1 - 5 µL | The amount of sample introduced into the system. |

| UV Detection | 254 nm or PDA Scan (e.g., 200-400 nm) | Quantifies the compound based on its UV absorbance. |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for mass analysis. |

| MS Scan Range | m/z 50 - 500 | Detects the molecular ion and potential fragments. |

Methodologies for Investigating Process-Related Impurities and By-products in Synthesis

The synthesis of any chemical compound can result in the formation of impurities and by-products. These can arise from starting materials, reagents, intermediates, or side reactions. For this compound, potential process-related impurities could include isomers, unreacted starting materials, or by-products from incomplete or over-reactions.

The investigation and control of these impurities are critical for ensuring the quality and consistency of the final product. LC-MS is the primary tool for this purpose.

Identification of Impurities: A high-resolution LC-MS/MS method is typically developed to detect and identify potential impurities. By comparing the mass spectra of the impurity peaks with the main compound and considering the synthetic route, the structures of these by-products can often be elucidated. For example, impurities could include isomers with different substitution patterns on the benzene ring or compounds where the ester or amino group has undergone a side reaction.

Quantification: Once identified, these impurities must be quantified. This is usually done using a validated HPLC-UV method, where the peak area of each impurity is compared to the peak area of a qualified reference standard of the main compound or, ideally, a reference standard of the impurity itself.

Common types of process-related impurities that could be monitored during the synthesis of this compound are listed below.

Table 2: Potential Process-Related Impurities and Analytical Approach

| Impurity Type | Potential Structure/Source | Analytical Method |

|---|---|---|

| Starting Material | e.g., 2-chloro-4-methyl-5-nitrobenzoic acid | HPLC-UV/MS can detect and quantify residual starting materials. |

| Isomeric Impurities | e.g., Methyl 3-amino-4-chloro-2-methylbenzoate | HPLC can separate isomers; MS confirms identical mass but different structure. |

| By-products | e.g., Products of over-chlorination or hydrolysis of the ester group. | LC-MS is used to identify the mass of unexpected by-products. |

| Residual Solvents | e.g., Methanol (B129727), Toluene, Dichloromethane google.comgoogle.com | Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector. |

Vi. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine properties like molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often paired with a basis set like 6-311++G** to provide a balance of accuracy and computational cost for organic molecules. researchgate.net

For Methyl 5-amino-4-chloro-2-methylbenzoate, a DFT study at the B3LYP level would typically begin by optimizing the molecule's ground-state geometry. This process finds the lowest energy conformation, predicting bond lengths, bond angles, and dihedral angles. Following geometry optimization, harmonic vibrational frequency calculations are usually performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra. researchgate.net Such calculations are invaluable for correlating theoretical structures with experimental spectroscopic data.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

An FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For large systems where HOMO and LUMO are delocalized, frontier molecular orbitalets (FMOLs) can be used to better pinpoint the locality of chemical reactivity. nih.gov

Illustrative Data for FMO Analysis

This table presents hypothetical data typical for a substituted benzoate (B1203000) derivative to illustrate the outputs of an FMO analysis. Actual values for this compound would require specific calculations.

| Parameter | Illustrative Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Difference between LUMO and HOMO energies (ELUMO - EHOMO) |

The Molecular Electrostatic Potential (ESP) surface, also known as the electrostatic potential map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. dtic.mildntb.gov.ua The ESP is mapped onto an electron isodensity surface, using color-coding to indicate different potential values. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. dntb.gov.uavaia.com

For this compound, an ESP analysis would reveal the influence of its various substituents on the electron density of the aromatic ring. The electron-donating amino group would be expected to increase the negative potential (red coloring), particularly at the ortho and para positions relative to it. Conversely, the electron-withdrawing chloro and methyl ester groups would decrease the electron density, leading to less negative or even positive (blue) potential regions. nih.govresearchgate.net These maps provide a qualitative prediction of where electrophiles or nucleophiles would preferentially interact with the molecule. vaia.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the modeling of reaction pathways and the characterization of transition states. rsc.org For a molecule like this compound, this could involve studying its synthesis, such as the esterification of the corresponding carboxylic acid or electrophilic aromatic substitution reactions. rsc.orgnjit.edumdpi.com

The process involves identifying the reactant(s) and product(s) and then searching for the minimum energy path connecting them on the potential energy surface. The highest point along this path is the transition state, which represents the energy barrier that must be overcome for the reaction to occur. masterorganicchemistry.com DFT calculations are commonly used to locate and optimize the geometry of these transition states. dntb.gov.ua A key characteristic of a transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. psu.edu Calculating the energy difference between the reactants and the transition state yields the activation energy, a critical parameter for determining reaction rates. dntb.gov.ua

Analysis of Steric and Electronic Effects of Substituents on Molecular Properties and Reactivity

The substituents on the benzene (B151609) ring—amino (-NH₂), chloro (-Cl), methyl (-CH₃), and methyl ester (-COOCH₃)—each impart distinct steric and electronic effects that collectively determine the properties and reactivity of this compound. mnstate.edulumenlearning.com

Electronic Effects: These are divided into inductive and resonance (or conjugative) effects.

The amino group is strongly electron-donating through resonance (activating) but weakly electron-withdrawing inductively.

The chloro group is electron-withdrawing inductively (deactivating) but weakly electron-donating through resonance. libretexts.org

The methyl group is weakly electron-donating through induction and hyperconjugation (activating).

The methyl ester group is strongly electron-withdrawing through both induction and resonance (deactivating). chegg.comstackexchange.com

Steric Effects: This refers to the spatial bulk of the substituents. The methyl and methyl ester groups, particularly at the ortho position (C2), can sterically hinder the approach of reactants to adjacent sites on the ring. mnstate.educhegg.com

Computational methods can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and study charge delocalization, providing insight into the electronic contributions of each substituent. The Hammett equation provides an empirical way to quantify the electronic influence of substituents on the reactivity of aromatic compounds. nih.gov Computational models can predict changes in molecular geometry, stability, and reaction barriers as substituents are altered, allowing for a systematic analysis of their steric and electronic influence. stackexchange.com

Table of Substituent Effects

| Substituent | Position | Electronic Effect (Primary) | Steric Hindrance |

|---|---|---|---|

| -CH₃ | 2 | Weakly Activating (Inductive/Hyperconjugation) | Moderate |

| -Cl | 4 | Deactivating (Inductive) | Low |

| -NH₂ | 5 | Activating (Resonance) | Low |

| -COOCH₃ | 1 | Deactivating (Resonance/Inductive) | Moderate |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves. koreascience.kr

For this compound, MD simulations could be employed for several purposes:

Conformational Analysis: To study the rotation around single bonds, such as the C-C bond connecting the ester group to the ring or the C-N bond of the amino group. This helps identify the most stable and populated conformations in different environments (e.g., in a solvent).

Intermolecular Interactions: To simulate the behavior of the molecule in a solvent or in a condensed phase (like a crystal or liquid). This can reveal how the molecule interacts with its neighbors through forces like hydrogen bonding (involving the amino group) and dipole-dipole interactions. nih.gov

Binding Studies: If the molecule were being studied as a potential ligand, MD simulations could be used to model its interaction with a biological target, like a protein's active site. Enhanced sampling techniques, such as metadynamics, can be used to overcome energy barriers and explore binding and unbinding events that occur on longer timescales. rsc.org

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for obtaining accurate results.

Crystal Structure Prediction and Supramolecular Synthon Design

A key analogue, Methyl 2-amino-5-chlorobenzoate, a positional isomer, has been studied, and its crystal structure reveals dominant intermolecular interactions that are likely to be present in this compound as well. The primary interaction observed is the N—H⋯O hydrogen bond, which links molecules into chains. Specifically, the amino group (-NH2) acts as a hydrogen bond donor, while the carbonyl oxygen of the ester group acts as an acceptor. This interaction is a robust and common supramolecular synthon in many related crystal structures.

In the case of this compound, it is anticipated that similar hydrogen bonding would be a defining feature of its crystal structure. The amino group at position 5 can form hydrogen bonds with the carbonyl oxygen of the methyl ester group of a neighboring molecule. This interaction can be described as an R²₂(8) graph set motif if it forms a cyclic dimer, or as a C(n) chain if it propagates in a linear fashion. The presence of the chloro and methyl substituents on the benzene ring will sterically and electronically influence the preferred geometry of these interactions, potentially leading to different polymorphic forms.